molecular formula C12H11N3OS B2748655 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 860649-74-7

8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No. B2748655
CAS RN: 860649-74-7
M. Wt: 245.3
InChI Key: TZGRWWQZRJIPIB-UHFFFAOYSA-N
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Description

“8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” is a chemical compound . It is related to other compounds such as “3-chloro-N’- {8-methyl-8H-thieno [2,3-b]indole-2-carbonyl}benzohydrazide” and "N’- {8-methyl-8H-thieno [2,3-b]indole-2-carbonyl}-2- (thiophen-2-yl)acetohydrazide" .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name and related compounds . It contains a thieno[2,3-b]indole core, which is a bicyclic system consisting of a thiophene ring fused to an indole. The 8-position of the indole is methylated, and the 2-position is substituted with a carbohydrazide group .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

Research on thiazolidinone, azetidinone, and indolylthienopyrimidine derivatives, including compounds similar to 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, has shown promising antioxidant and antimicrobial activities. These compounds have been evaluated for their potential in addressing oxidative stress and infections, showcasing their significance in the development of new therapeutic agents (Saundane et al., 2012).

Antiviral Activity

Studies on thieno[3,2-b]indole derivatives have explored their antiviral properties, contributing to the search for novel antiviral drugs. The synthesis and biological evaluation of these compounds highlight their potential in combating viral infections (Grinev et al., 1982).

Photochromic Systems

The exploration of non-symmetric diarylethenes with thieno[2,3-b]indole structures for thermally irreversible photochromic systems illustrates the utility of these compounds in materials science. These findings open up new avenues for the development of advanced materials with potential applications in optical storage and photonic devices (Nakayama et al., 1991).

Organic Electronics

Thieno[2,3-b]indole-based chromophores have shown promise in organic electronics, particularly in solar cell applications. The synthesis and electronic properties of these small push-pull molecules demonstrate their potential for use in organic photovoltaic devices (Baert et al., 2016).

Antimicrobial Activities

Novel heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit moderate to high activity against various microorganisms, underscoring their importance in the development of new antimicrobial agents (Aly, 2016).

Mechanism of Action

The mechanism of action of “8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” is not mentioned in the search results. It’s possible that this compound could have biological activity, given the presence of the thieno[2,3-b]indole core, which is found in various bioactive compounds .

properties

IUPAC Name

4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-15-9-5-3-2-4-7(9)8-6-10(11(16)14-13)17-12(8)15/h2-6H,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGRWWQZRJIPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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